molecular formula C10H4Cl4N2 B13106882 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine

2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine

Cat. No.: B13106882
M. Wt: 294.0 g/mol
InChI Key: SDZDFQYRBUYMMR-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both pyrimidine and chlorinated phenyl groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple chlorine atoms in its structure makes it a valuable intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine typically involves the reaction of 2,4,6-trichlorophenylamine with a chlorinated pyrimidine derivative under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide.

Scientific Research Applications

2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use it to study the interactions of chlorinated aromatic compounds with biological systems, providing insights into their toxicity and environmental impact.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its chlorinated phenyl group may interact with hydrophobic pockets in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-phenylpyrimidine: Lacks the additional chlorine atoms on the phenyl ring, resulting in different reactivity and applications.

    2,4,6-Trichloropyrimidine: Contains chlorine atoms on the pyrimidine ring instead of the phenyl ring, leading to distinct chemical behavior.

    5-(2,4,6-Trichlorophenyl)pyrimidine: Similar structure but without the chlorine atom on the pyrimidine ring.

Uniqueness

2-Chloro-5-(2,4,6-trichlorophenyl)pyrimidine is unique due to the presence of multiple chlorine atoms on both the pyrimidine and phenyl rings. This structural feature enhances its reactivity and makes it a versatile intermediate for synthesizing a wide range of compounds with diverse applications.

Properties

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2-chloro-5-(2,4,6-trichlorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl4N2/c11-6-1-7(12)9(8(13)2-6)5-3-15-10(14)16-4-5/h1-4H

InChI Key

SDZDFQYRBUYMMR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=CN=C(N=C2)Cl)Cl)Cl

Origin of Product

United States

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